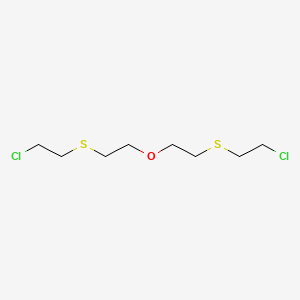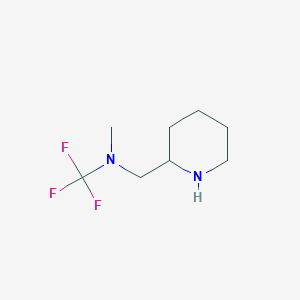
6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the benzopyran core.
Methoxylation: Introduction of the methoxy group at the 2-position of the phenyl ring.
Nitration: Introduction of the nitro group at the 3-position of the benzopyran core.
Each of these steps requires specific reaction conditions, such as the use of bromine or brominating agents for bromination, methanol or methoxylating agents for methoxylation, and nitric acid or nitrating agents for nitration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 6-Bromo-2-(2-hydroxyphenyl)-3-nitro-2H-1-benzopyran.
Reduction: 6-Bromo-2-(2-methoxyphenyl)-3-amino-2H-1-benzopyran.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and methoxy group can also influence the compound’s binding affinity to various enzymes and receptors, modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure with a bromine and methoxy group but lacks the nitro group and benzopyran core.
6-Bromo-2-methoxynaphthalene: Similar structure but lacks the nitro group and benzopyran core.
Uniqueness
6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzopyran core. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
57543-95-0 |
|---|---|
Fórmula molecular |
C16H12BrNO4 |
Peso molecular |
362.17 g/mol |
Nombre IUPAC |
6-bromo-2-(2-methoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C16H12BrNO4/c1-21-15-5-3-2-4-12(15)16-13(18(19)20)9-10-8-11(17)6-7-14(10)22-16/h2-9,16H,1H3 |
Clave InChI |
VHWZHTFTOYZFRD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2C(=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


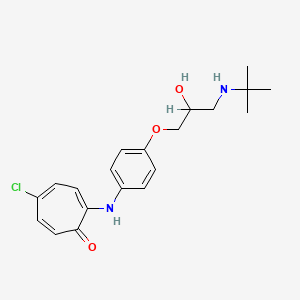
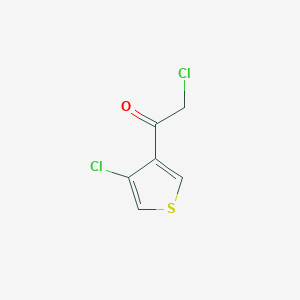

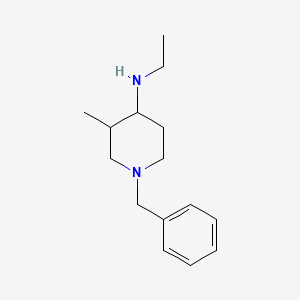

![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
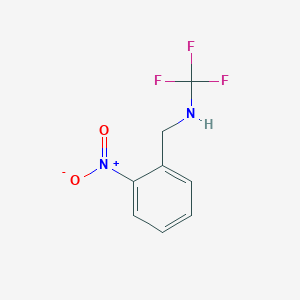

![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)
